6-methoxy-2,3-dihydro-1H-inden-1-ol
Overview
Description
6-methoxy-2,3-dihydro-1H-inden-1-ol is an organic compound with the molecular formula C10H12O2 It is a derivative of indanone and features a methoxy group at the 6-position and a hydroxyl group at the 1-position of the indane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-2,3-dihydro-1H-inden-1-ol typically involves the reduction of 6-methoxy-1-indanone. One common method is the catalytic hydrogenation of 6-methoxy-1-indanone using a palladium catalyst under hydrogen gas. The reaction is carried out in a suitable solvent such as ethanol or methanol at room temperature or slightly elevated temperatures.
Another method involves the reduction of 6-methoxy-1-indanone using sodium borohydride (NaBH4) in an alcohol solvent like methanol. This reaction is usually performed at room temperature and yields this compound as the primary product.
Industrial Production Methods
Industrial production of this compound may involve similar reduction processes but on a larger scale. The choice of catalyst and solvent can vary based on cost, availability, and environmental considerations. Continuous flow reactors may be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-methoxy-2,3-dihydro-1H-inden-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: Further reduction can lead to the formation of fully saturated derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as halides, amines, or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 6-methoxy-1-indanone or 6-methoxy-2,3-dihydro-1H-inden-1-one.
Reduction: Fully saturated indane derivatives.
Substitution: Various substituted indane derivatives depending on the nucleophile used.
Scientific Research Applications
6-methoxy-2,3-dihydro-1H-inden-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders.
Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of 6-methoxy-2,3-dihydro-1H-inden-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, it could inhibit or activate certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
6-methoxy-2,3-dihydro-1H-inden-1-ol can be compared with other similar compounds such as:
6-methoxy-1-indanone: Similar structure but lacks the hydroxyl group, making it less reactive in certain chemical reactions.
2,3-dihydro-1H-inden-1-ol: Lacks the methoxy group, which affects its chemical properties and reactivity.
6-hydroxy-2,3-dihydro-1H-inden-1-ol: Similar structure but with a hydroxyl group instead of a methoxy group, leading to different chemical behavior.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it a versatile compound for various applications.
Properties
IUPAC Name |
6-methoxy-2,3-dihydro-1H-inden-1-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-12-8-4-2-7-3-5-10(11)9(7)6-8/h2,4,6,10-11H,3,5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAVGAIAOOXUVAD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCC2O)C=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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